molecular formula C5H2Cl2N4 B119739 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 42754-96-1

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B119739
CAS RN: 42754-96-1
M. Wt: 189 g/mol
InChI Key: CTYPROOLWJDUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It belongs to a class of compounds known as pyrazolopyrimidines, which contain a fused pyrazole and pyrimidine ring structure. It has been used as a pharmaceutical intermediate .


Synthesis Analysis

A rapid synthetic method for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has been established . The compound was synthesized from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is C5H2Cl2N4 . Its molecular weight is 189 . The InChI code is 1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H, (H,8,9,10,11) .


Chemical Reactions Analysis

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has been used as a key intermediate in the synthesis of various pharmaceutical compounds . It has been used in the design of novel CDK2 inhibitors .


Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to yellow to orange to brown powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: serves as a key intermediate in the synthesis of biologically active derivatives. These derivatives are explored for their potential in treating various diseases due to their structural similarity to purine bases .

Antimicrobial Applications

Substituted pyrazolopyrimidines, including those derived from 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, have shown promising antimicrobial properties. They are tested against a range of pathogens to develop new antimicrobial agents.

Antifungal Properties

The compound’s derivatives are also investigated for antifungal activities. By modifying the substituents on the pyrazolopyrimidine ring, researchers aim to enhance the antifungal efficacy and spectrum.

Anticancer Research

Researchers are utilizing 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine to develop novel anticancer agents. Its derivatives are being studied for their ability to inhibit cancer cell growth and proliferation.

Development of Anti-VL Agents

Derivatives of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine have been identified as potential agents against visceral leishmaniasis (VL). These compounds have shown efficacy in vivo when orally dosed in a mouse model of VL .

Antibacterial Activity

The antibacterial activity of pyrazolopyrimidines, with different substituents at positions N1, C4, and C6, has been reported. These studies include the evaluation of their effectiveness against bacteria like S. aureus and E. coli .

Safety and Hazards

When handling 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, it is recommended to do so in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided .

Future Directions

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have found wide application in drug design . They have been used as key intermediates in the synthesis of various pharmaceutical compounds, including novel CDK2 inhibitors . As treatment resistances arise frequently, it is particularly important to find a way to get rid of clinical difficulties, prevent or delay the EGFR-TKIs resistance or develop new EGFR-TKIs drugs with good tumor selectivity, high efficiency, and safety .

properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPROOLWJDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476853
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

42754-96-1
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.